"Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate" chemical properties
"Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate" chemical properties
An In-depth Technical Guide to the Properties and Applications of Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate
Abstract
Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate, a key synthetic intermediate, is the tetrahydropyranyl (THP) ether of methyl glycolate. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and strategic applications in modern organic synthesis. By reversibly masking a primary hydroxyl group, this building block allows for selective transformations at the ester functionality, making it a valuable tool for researchers and professionals in pharmaceutical and fine chemical development. This document details field-proven protocols for its formation and cleavage, analyzes its stability and reactivity profile, and illustrates its utility in multi-step synthetic workflows.
Introduction: A Strategically Protected Building Block
In the intricate art of multi-step organic synthesis, the desired reactivity of one functional group is often compromised by the presence of another. The strategic use of protecting groups is the cornerstone of overcoming such challenges. Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate (Figure 1) is a quintessential example of this strategy. It is, in essence, the common reagent methyl glycolate, where the primary alcohol has been "masked" as a tetrahydropyranyl (THP) ether.
The THP group is a robust and economical choice for alcohol protection, lauded for its ease of installation and removal, and its resilience to a wide array of non-acidic reagents.[1] This stability towards bases, organometallics, hydrides, and various oxidants makes the title compound an ideal intermediate when synthetic manipulations are required at the ester position.[2] This guide offers a deep dive into the technical attributes of this versatile reagent.
Caption: Structure of the title compound.
Physicochemical and Safety Profile
A clear understanding of a reagent's physical properties and safety requirements is paramount for its effective and safe implementation in the laboratory.
Physical Properties
The key identifying information and physical characteristics of Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate are summarized in Table 1. While experimentally determined boiling points and densities are not widely published, data from structurally similar compounds are provided for estimation.
Table 1: Physicochemical Data
| Property | Value | Source/Reference |
|---|---|---|
| CAS Number | 135643-82-2 | [3] |
| Molecular Formula | C₈H₁₄O₄ | [3] |
| Molecular Weight | 174.19 g/mol | [3] |
| SMILES | O=C(OC)COC1CCCCO1 | [3] |
| Appearance | Colorless liquid (Expected) | - |
| Storage | Sealed in dry, 2-8°C | [3] |
| Boiling Point (Analog) | 95 °C @ 22 mmHg (for THP-protected ethylene glycol) |
| Density (Analog) | 1.077 g/mL at 20 °C (for THP-protected ethylene glycol) | |
Safety and Handling
This compound is classified as a warning-level hazard. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Synthesis and Mechanistic Rationale
The synthesis of the title compound is a standard etherification, specifically the formation of an acetal, from methyl glycolate and 3,4-dihydropyran (DHP). The choice of an acid catalyst is critical; while strong acids can be used, milder catalysts like pyridinium p-toluenesulfonate (PPTS) are often preferred to prevent side reactions with sensitive substrates.
Experimental Protocol: Synthesis
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Setup: To a solution of methyl glycolate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under an inert atmosphere (N₂ or Ar), add 3,4-dihydropyran (1.1 eq).
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Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.02 eq).
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Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
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Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is typically purified by flash column chromatography on silica gel to yield the pure product.
Causality and Mechanism
The reaction proceeds via acid catalysis. The proton from the catalyst activates the double bond of DHP, making it susceptible to nucleophilic attack. This generates a resonance-stabilized oxocarbenium ion. The hydroxyl group of methyl glycolate then acts as the nucleophile, attacking the electrophilic carbon. A final deprotonation step, typically by the catalyst's conjugate base, regenerates the catalyst and yields the final THP-protected product.
Caption: Simplified reaction mechanism for THP ether formation.
Spectroscopic and Analytical Characterization
Authenticating the structure of the synthesized product is critical. The following section outlines the expected spectroscopic data based on the compound's structure and data from close analogs.
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Value | Rationale / Notes |
|---|---|---|---|
| ¹H NMR | -O-CH-O- (acetal proton) | ~4.7 ppm (triplet) | Highly deshielded proton between two oxygen atoms. |
| -O-CH₂-CO- | ~4.1-4.2 ppm (singlet or AB quartet) | Methylene protons adjacent to the ester and ether oxygen. | |
| -O-CH₃ (ester) | ~3.7 ppm (singlet) | Standard methyl ester chemical shift. | |
| THP ring protons | 1.5-1.9 ppm (multiplets) | Complex, overlapping signals from the 6 methylene protons on the THP ring. | |
| THP ring protons (-O-CH₂-) | 3.5-3.9 ppm (multiplets) | Methylene protons on the THP ring adjacent to the ring oxygen. | |
| ¹³C NMR | C=O (ester) | ~170 ppm | Typical carbonyl carbon of an ester. |
| -O-CH-O- (acetal carbon) | ~98-100 ppm | Characteristic chemical shift for an acetal carbon. | |
| -O-CH₂-CO- | ~65-67 ppm | Methylene carbon between two oxygens. | |
| -O-CH₃ (ester) | ~52 ppm | Methyl ester carbon. | |
| THP ring carbons | ~19, 25, 30, 62 ppm | Approximate shifts for the C3, C4, C5, and C6 carbons of the THP ring. | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 174 | Not always observed due to facile fragmentation. |
| Base Peak | m/z 85 | Characteristic fragment corresponding to the charged dihydropyran ring after loss of the methyl acetate moiety. | |
| IR Spec | C=O Stretch (ester) | ~1750 cm⁻¹ (strong) | Strong, sharp absorption typical for an ester carbonyl. |
| C-O Stretch (acetal/ether) | 1000-1200 cm⁻¹ (strong, broad) | Multiple strong C-O stretching bands from the ether and ester groups. |
| | C-H Stretch (sp³) | 2850-3000 cm⁻¹ | Aliphatic C-H stretching. |
Reactivity and Strategic Deprotection
The synthetic value of Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate lies in the orthogonal reactivity of its two functional groups. The THP ether is stable under conditions that transform the ester, and it can be selectively removed when the hydroxyl group is needed.
Stability Profile
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Stable: Strongly basic conditions (e.g., NaOH, LDA), Grignard reagents (RMgX), organolithium reagents (RLi), hydride reducing agents (e.g., LiAlH₄, DIBAL-H), and most oxidizing agents that do not require acidic conditions.
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Labile: Acidic conditions (both protic and Lewis acids).
Deprotection Protocols: Releasing the Alcohol
The choice of deprotection method depends on the overall acid sensitivity of the molecule.
Protocol 1: Standard Acidic Hydrolysis (For robust molecules)
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Dissolve the THP ether (1.0 eq) in a 3:1:1 mixture of acetic acid, tetrahydrofuran (THF), and water.
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Stir the solution at room temperature or warm gently to 40°C for 2-4 hours, monitoring by TLC.
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Upon completion, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the deprotected alcohol.
Protocol 2: Mild Alcoholysis (For acid-sensitive molecules)
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Dissolve the THP ether (1.0 eq) in methanol or ethanol.
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Add a catalytic amount of PPTS (0.1 eq).
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Stir at room temperature for 6-12 hours.
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Quench with a small amount of solid sodium bicarbonate, filter, and concentrate the filtrate. Purify as needed.
Caption: Selection of THP deprotection strategies.
Applications in Synthetic Strategy
The title compound is a C2-synthon that enables the installation of a protected hydroxyacetate unit. A common synthetic scenario involves the transformation of the ester into a different functional group, followed by deprotection of the alcohol.
Hypothetical Workflow: Synthesis of a 1,2-Diol Derivative
This workflow illustrates how the title compound can be used to synthesize a diol that would be difficult to prepare directly due to the competing reactivity of the two hydroxyl groups.
Caption: Example workflow using the title compound.
In this example, direct reaction of a Grignard reagent with a dihydroxyacetone precursor would be non-selective. By using the THP-protected starting material, the Grignard reagent reacts exclusively at the ester carbonyl. Subsequent mild acidic workup removes the THP group to cleanly furnish the desired tertiary 1,2-diol.
Conclusion
Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate is a highly practical and synthetically valuable building block. Its utility is derived from the well-understood and reliable chemistry of the tetrahydropyranyl protecting group. By providing robust protection to a primary alcohol under a wide range of reaction conditions, it enables chemists to perform selective manipulations at the adjacent ester functionality. The straightforward protocols for both its synthesis and subsequent deprotection ensure its continued role as a strategic intermediate in the synthesis of complex molecules for research, pharmaceutical, and materials science applications.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. (2015). ResearchGate. [https://www.researchgate.net/publication/281280336_Synthesis_of_4-tetrahydro-2h-pyran-2-yloxy]
- 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol. Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/87477]
- Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate. FUJIFILM Wako Pure Chemical Corporation. [https://labchem-wako.fujifilm.com/us/product/detail/W01W0113-1002.html]
- Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate. BLDpharm. [https://www.bldpharm.com/products/135643-82-2.html]
- Protecting Groups For Alcohols. Master Organic Chemistry. [https://www.masterorganicchemistry.com/2011/10/12/protecting-groups-for-alcohols/]
- Tetrahydropyran synthesis. Organic Chemistry Portal. [https://www.organic-chemistry.org/synthesis/heterocycles/pyrans/tetrahydropyrans.shtm]
- Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. (2020). MedCrave online. [https://medcraveonline.com/MOJBOC/total-synthesis-of-the-civet-constituent-(-)-2-((2r-6r)-6-methyltetrahydro-2h-pyran-2-yl)-acetic-acid.html]
